REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([CH2:6][CH2:7][CH2:8][CH:9]1[CH2:14][CH2:13][N:12](C(OC(C)(C)C)=O)[CH2:11][CH2:10]1)=[O:5])[CH3:2]>FC(F)(F)C(O)=O>[NH:12]1[CH2:13][CH2:14][CH:9]([CH2:8][CH2:7][CH2:6][C:4]([O:3][CH2:1][CH3:2])=[O:5])[CH2:10][CH2:11]1
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)CCCC1CCN(CC1)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
FC(C(=O)O)(F)F
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at room temperature for 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
This was concentrated under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
was further azeotropically distilled with toluene
|
Type
|
CUSTOM
|
Details
|
The obtained residue was partitioned between ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
In addition, the aqueous layer was concentrated under reduced pressure to dryness
|
Type
|
FILTRATION
|
Details
|
insoluble portion were filtered off
|
Type
|
ADDITION
|
Details
|
this solution was added to the previously obtained organic layer
|
Type
|
CUSTOM
|
Details
|
This was purified by silica gel column chromatography (Fuji Silysia NH, hexane-ethyl acetate-methanol system)
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
N1CCC(CC1)CCCC(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.15 g | |
YIELD: CALCULATEDPERCENTYIELD | 144.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |